dihydroindenyl-oxyalkanoic acid
CAS No.: 106105-17-3
Cat. No.: VC20743633
Molecular Formula: C20H24Cl2O4
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106105-17-3 |
|---|---|
| Molecular Formula | C20H24Cl2O4 |
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | 2-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
| Standard InChI | InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24) |
| Standard InChI Key | YAWWQIFONIPBKT-UHFFFAOYSA-N |
| SMILES | CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
| Canonical SMILES | CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Introduction
Dihydroindenyl-oxyalkanoic acid, commonly referred to by its abbreviation DIOA, is a chemical compound with the molecular formula
and a molecular weight of approximately 221.25 g/mol. It has garnered attention in pharmacological research due to its role as an inhibitor of specific ion transport systems in cells, particularly in the context of sickle cell disease and cystic fibrosis.
Inhibition of K+Cl- Cotransport System
Research has demonstrated that DIOA acts as a potent inhibitor of the K+Cl- cotransport system in human erythrocytes. This system is crucial for maintaining potassium and chloride ion balance within cells, particularly under conditions that lead to cell dehydration, such as in sickle cell disease.
-
Mechanism of Action: DIOA inhibits the outward transport of potassium ions (K+), thereby reducing cell density and preventing dehydration. This action is significant because dehydration can exacerbate sickle cell disease by promoting hemoglobin S polymerization, leading to increased erythrocyte rigidity and vaso-occlusive crises .
Effects on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
DIOA has also been shown to inhibit chloride ion secretion in airway epithelial cells by affecting the CFTR channel, which is critical for maintaining fluid balance in the lungs. The inhibition of CFTR by DIOA suggests potential therapeutic applications in cystic fibrosis, where dysfunctional chloride transport leads to thick mucus accumulation .
Research Findings
Several studies have highlighted the therapeutic potential of DIOA:
-
Sickle Cell Disease: A study found that DIOA effectively inhibited K+ loss in sickle cells, thereby reducing dehydration and potentially improving cell viability .
-
Cystic Fibrosis: In Calu-3 cells, DIOA demonstrated significant inhibition of chloride secretion comparable to established inhibitors like NPPB, indicating its potential utility in treating cystic fibrosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume